7-(4-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
7-(4-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazatricyclo core with multiple functional groups, including a nitrophenyl group, dioxo groups, and a carbonitrile group. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(4-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazatricyclo compounds.
Scientific Research Applications
7-(4-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Mechanism of Action
The mechanism of action of 7-(4-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to engage in various binding interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- 14-methyl-8lambda6-thia-1,5,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5,11,13-pentaene 8,8-dioxide
Uniqueness
Compared to similar compounds, 7-(4-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile stands out due to the presence of the nitrophenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity or binding characteristics .
Properties
Molecular Formula |
C18H9N5O4 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
7-(4-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C18H9N5O4/c19-10-11-9-14-16(20-15-3-1-2-8-21(15)18(14)25)22(17(11)24)12-4-6-13(7-5-12)23(26)27/h1-9H |
InChI Key |
BTYKHGHHKJMHFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N)C(=O)N2C=C1 |
Origin of Product |
United States |
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